1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
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Description
1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has recently gained attention as a potential therapeutic agent in the treatment of various types of cancer.
Scientific Research Applications
Synthesis and Characterization
A new method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, including compounds structurally related to 1-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, has been developed. This method uses heterocyclic amino compounds and phenyl-5-(pyridine-3-yl)-1,3,4-thiadiazol-2-ylcarbamate or phenyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-ylcarbamate under solvent conditions with microwave irradiation, achieving satisfactory yields. The products are characterized by 1H NMR, ESI-MS, Elemental analysis, and X-ray single crystal diffraction for selected derivatives (Li & Chen, 2008).
Metallo-Supramolecular Assemblies
Di-(m-pyridyl)-urea ligands, including derivatives similar to this compound, have been prepared for constructing metallo-supramolecular M(2)L(2) and M(3)L(3) macrocycles. These assemblies demonstrate the potential for hydrogen bonding and complexation, suggesting a route for engineering materials with specific functionalities. The study shows how methyl substitution influences ligand coordination and assembly morphology, highlighting the role of pyridine-substituted urea ligands in supramolecular chemistry (Troff et al., 2012).
Anticancer Activity
1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, structurally related to the compound , have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. Among these, specific derivatives exhibited potent antiproliferative effects, highlighting the skeleton of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea as promising for the design of new anticancer agents. These compounds also demonstrated the ability to induce apoptosis in cancer cells, suggesting a potential mechanism of action through cell cycle arrest (Zhang et al., 2019).
Cytokinin Activity
The urea derivatives have been explored for their cytokinin-like activity, which influences plant growth and development. Specifically, N-phenyl-N'-(2-chloro-4-pyridyl)urea, a compound structurally related to the one of interest, shows significant activity in promoting cell division and differentiation in plant tissue cultures. This application demonstrates the potential of urea derivatives in agricultural biotechnology for enhancing crop yield and quality (Ricci & Bertoletti, 2009).
properties
IUPAC Name |
1-[(2-thiophen-2-ylpyridin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c19-18(20,21)13-4-1-2-5-14(13)24-17(25)23-11-12-7-8-22-15(10-12)16-6-3-9-26-16/h1-10H,11H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVCGKTYUXXMDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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